molecular formula C20H19F3N4O2S B2736741 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1448132-18-0

2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2736741
CAS No.: 1448132-18-0
M. Wt: 436.45
InChI Key: OCJOXTIBKFRQFJ-UHFFFAOYSA-N
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Description

2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19F3N4O2S and its molecular weight is 436.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research has shown that acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibit moderate antibacterial potentials. For instance, certain compounds synthesized with these cores have been evaluated for their effectiveness against various bacterial strains, such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These studies revealed that these compounds, particularly those bearing a 2-methylphenyl group, showed promising growth inhibition of these bacterial strains with minimal inhibitory concentrations (MICs) indicating moderate inhibitors but relatively more active against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Antimicrobial Applications

The synthesis and evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been conducted, showing that these compounds exhibit moderate to talented antimicrobial activity. This indicates the potential of such compounds in addressing challenges related to microbial resistance and infections (H. Khalid et al., 2016).

Pharmacological Evaluation

Further studies on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate have explored their antibacterial and anti-enzymatic potentials. These evaluations suggest that certain synthesized compounds, particularly those with specific substituents, show good inhibitor properties against gram-negative bacterial strains, indicating their possible use in developing new antibacterial agents (K. Nafeesa et al., 2017).

Properties

IUPAC Name

2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c21-20(22,23)15-3-1-2-4-16(15)24-17(28)11-27-8-5-13(6-9-27)18-25-26-19(29-18)14-7-10-30-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJOXTIBKFRQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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